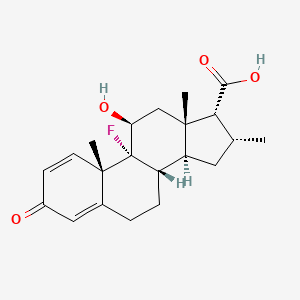
17|A-Carboxy-17-desoxy Dexamethasone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
17|A-Carboxy-17-desoxy Dexamethasone, also known as (11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid, is a synthetic glucocorticoid. It is a derivative of dexamethasone, a well-known anti-inflammatory and immunosuppressant medication. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of glucocorticoids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17|A-Carboxy-17-desoxy Dexamethasone involves multiple steps, starting from the parent compound dexamethasone. The key steps include:
Fluorination: Introduction of a fluorine atom at the 9th position.
Hydroxylation: Addition of a hydroxyl group at the 11th position.
Oxidation: Conversion of the 17th position to a carboxylic acid group.
These reactions typically require specific reagents and conditions, such as fluorinating agents, oxidizing agents, and controlled temperature and pH levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of intermediate compounds.
Purification: Use of chromatographic techniques to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
17|A-Carboxy-17-desoxy Dexamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of dexamethasone with modified functional groups, which are used for further research and development.
科学的研究の応用
Quality Control and Pharmaceutical Applications
17β-Carboxy-17-desoxy Dexamethasone is primarily utilized as a working standard in the quality control (QC) and quality assurance (QA) processes during the production of Dexamethasone formulations. Its role is crucial in ensuring the consistency and reliability of pharmaceutical products.
Table 1: Role in Pharmaceutical Quality Control
| Application | Description |
|---|---|
| Working Standard | Used to calibrate analytical methods for Dexamethasone. |
| Reference Material | Serves as a secondary reference standard for assays. |
| ANDA Filing | Assists in the filing process for Abbreviated New Drug Applications with the FDA. |
Anti-inflammatory and Immunosuppressive Effects
The compound exhibits notable anti-inflammatory properties, making it relevant in studies concerning inflammation and immune response modulation. Research indicates that it can inhibit nitric oxide synthase induction, thereby controlling T cell survival, growth, and differentiation .
Case Study: Inhibition of Apoptosis
A study demonstrated that the combination of Dexamethasone and tumor necrosis factor-alpha (TNF-α) significantly enhanced the expression of the cellular inhibitor of apoptosis 2 (c-IAP2), which is crucial for preventing apoptosis in various cell types, including lung epithelial cells .
Cancer Research Applications
Research has explored the potential of steroidal bioconjugates, including derivatives like 17β-Carboxy-17-desoxy Dexamethasone, in cancer therapeutics. These compounds have shown promise against human colon and lung cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μmol/L) |
|---|---|---|
| HCT116 | Steroidal Bioconjugate | 3.2 |
| HT-29 | Steroidal Bioconjugate | 0.93 |
| A549 | Steroidal Bioconjugate | 0.32 |
The results indicate that these compounds can effectively inhibit cancer cell proliferation, showcasing their potential as therapeutic agents .
Veterinary Applications
In veterinary medicine, derivatives of Dexamethasone, including 17β-Carboxy-17-desoxy Dexamethasone, are used to treat inflammatory conditions in animals due to their potent local and topical anti-inflammatory actions. They can be formulated into creams, ointments, or suspensions for effective delivery with minimal systemic side effects .
Research on Steroidal Bioconjugates
A comprehensive review highlighted the therapeutic progression of steroidal bioconjugates, emphasizing their role in enhancing drug delivery systems and improving pharmacological profiles through targeted action against specific diseases .
作用機序
The mechanism of action of 17|A-Carboxy-17-desoxy Dexamethasone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects.
類似化合物との比較
Similar Compounds
Dexamethasone: The parent compound with similar anti-inflammatory properties.
Betamethasone: Another glucocorticoid with a similar structure but different pharmacokinetics.
Prednisolone: A glucocorticoid with a different functional group at the 17th position.
Uniqueness
17|A-Carboxy-17-desoxy Dexamethasone is unique due to the presence of a carboxylic acid group at the 17th position, which alters its pharmacokinetic properties and makes it a valuable compound for research purposes.
特性
CAS番号 |
75262-69-0 |
|---|---|
分子式 |
C21H27FO4 |
分子量 |
362.4 g/mol |
IUPAC名 |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H27FO4/c1-11-8-15-14-5-4-12-9-13(23)6-7-20(12,3)21(14,22)16(24)10-19(15,2)17(11)18(25)26/h6-7,9,11,14-17,24H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14+,15+,16+,17-,19+,20+,21+/m1/s1 |
InChIキー |
VNEWQJPVNZRHHG-MIESIBRYSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C |
外観 |
White Solid |
melting_point |
294-296°C (dec.) |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic Acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















